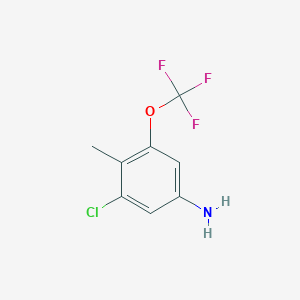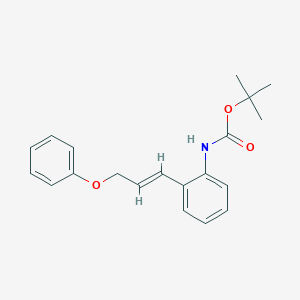
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a phenoxyprop-1-en-1-yl group, and a phenyl group, making it a versatile molecule in various chemical reactions.
Vorbereitungsmethoden
The synthesis of tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions can vary, but common bases used include triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods for carbamates often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate involves the formation of a carbamate linkage, which can be cleaved under acidic or basic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The phenoxyprop-1-en-1-yl group can participate in various chemical reactions, making the compound a versatile intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl (E)-(2-(3-phenoxyprop-1-en-1-yl)phenyl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethylenediamine: Another Boc-protected amine used in peptide synthesis.
tert-Butyl (4-bromobenzyl)carbamate: A carbamate with a bromobenzyl group, used in various organic synthesis reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide both steric protection and reactivity, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C20H23NO3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(E)-3-phenoxyprop-1-enyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)24-19(22)21-18-14-8-7-10-16(18)11-9-15-23-17-12-5-4-6-13-17/h4-14H,15H2,1-3H3,(H,21,22)/b11-9+ |
InChI-Schlüssel |
FDWQIJULJRTOHD-PKNBQFBNSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/COC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


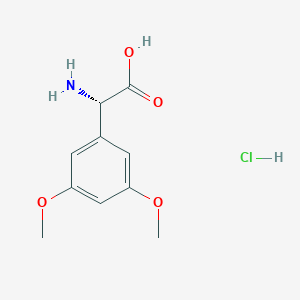

![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
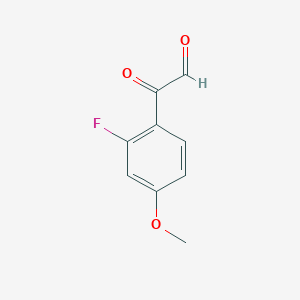
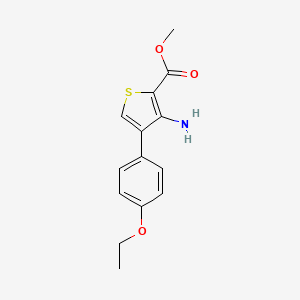
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
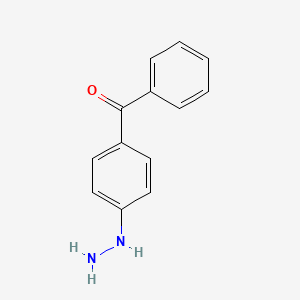
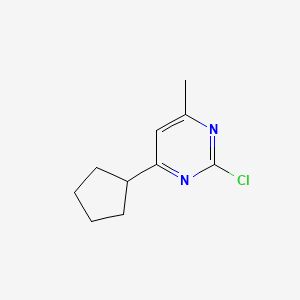
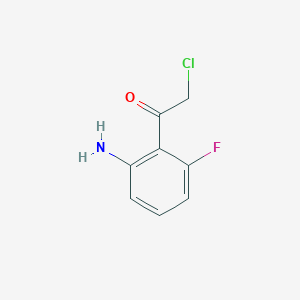
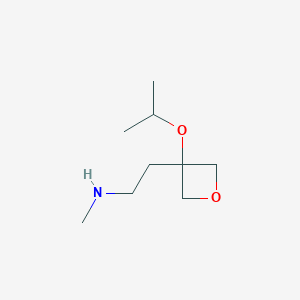
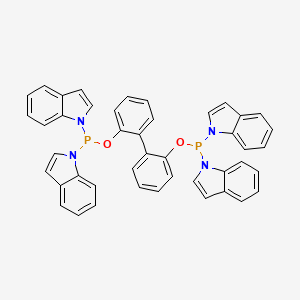
![tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B12853236.png)
